molecular formula C12H12F2O B13336169 (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol

(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol

Cat. No.: B13336169
M. Wt: 210.22 g/mol
InChI Key: NJVFIMPXNSFFSI-UHFFFAOYSA-N
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Description

(2,2-Difluoro-3-phenylbicyclo[111]pentan-1-yl)methanol is a unique organic compound characterized by its bicyclo[111]pentane core structure, which is further substituted with a phenyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-3-phenylbicyclo[111]pentan-1-yl)methanol typically involves the construction of the bicyclo[11One common method involves the reaction of a suitable bicyclo[1.1.1]pentane precursor with phenyl and fluorine-containing reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. Its bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl)methanol
  • (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol
  • (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride)

Uniqueness

Compared to similar compounds, (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .

Biological Activity

(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure with difluoromethyl and phenyl substituents, which may influence its interaction with biological targets. The molecular formula is C11H12F2OC_{11}H_{12}F_2O with a molecular weight of approximately 202.21 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study assessing various derivatives found that certain bicyclic amines displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, derivatives of bicyclic compounds have shown effectiveness against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various bicyclic compounds against E. coli and S. aureus. The results indicated that modifications in the bicyclic structure significantly influenced antibacterial potency, with some derivatives achieving minimum inhibitory concentrations (MICs) below 100 µg/mL .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a series of bicyclic amines were tested against HeLa and A549 cell lines. Results showed that certain derivatives led to a reduction in cell viability by over 50% at concentrations around 200 µg/mL, suggesting promising anticancer potential .

Data Table: Biological Activity Summary

Activity Target Organism/Cell Line Effect Concentration (µg/mL) Reference
AntibacterialE. coliSignificant inhibition<100
AntibacterialS. aureusSignificant inhibition<100
AnticancerHeLa>50% reduction in viability200
AnticancerA549>50% reduction in viability200

Properties

Molecular Formula

C12H12F2O

Molecular Weight

210.22 g/mol

IUPAC Name

(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)methanol

InChI

InChI=1S/C12H12F2O/c13-12(14)10(8-15)6-11(12,7-10)9-4-2-1-3-5-9/h1-5,15H,6-8H2

InChI Key

NJVFIMPXNSFFSI-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2(F)F)C3=CC=CC=C3)CO

Origin of Product

United States

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